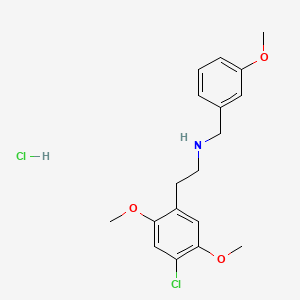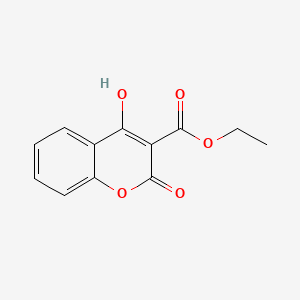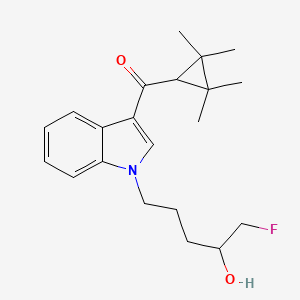
25C-NB3OMe (Hydrochlorid)
Übersicht
Beschreibung
25C-NB3OMe (Hydrochlorid) ist eine chemische Verbindung, die zur Klasse der Phenethylamine gehört. Sie wird strukturell als Phenethylamin kategorisiert und ist bekannt für ihre starken Wirkungen auf die Serotoninrezeptoren. Die Verbindung wird hauptsächlich als analytischer Referenzstandard in der Forschung und in forensischen Anwendungen verwendet .
Wissenschaftliche Forschungsanwendungen
25C-NB3OMe (Hydrochlorid) wird hauptsächlich in der wissenschaftlichen Forschung für folgende Anwendungen eingesetzt:
Chemie: Es wird als analytischer Referenzstandard verwendet, um die Eigenschaften und Reaktionen von Phenethylamin-Derivaten zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Auswirkungen auf Serotoninrezeptoren und andere biologische Ziele zu untersuchen.
Medizin: Die Forschung an 25C-NB3OMe (Hydrochlorid) umfasst die Untersuchung seiner potenziellen therapeutischen Wirkungen und toxikologischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 25C-NB3OMe (Hydrochlorid) beinhaltet seine Interaktion mit Serotoninrezeptoren, insbesondere dem 5-HT2A-Rezeptor. Die Verbindung wirkt als potenter partieller Agonist für den 5-HT2A-Rezeptor, was zur Aktivierung nachgeschalteter Signalwege führt. Diese Interaktion ist für die halluzinogenen Wirkungen der Verbindung und andere physiologische Reaktionen verantwortlich .
Wirkmechanismus
Target of Action
The primary target of 25C-NB3OMe, also known as 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride, is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the function of the central nervous system, particularly in the signaling pathways of the brain .
Mode of Action
25C-NB3OMe acts as a potent partial agonist for the 5-HT2A receptor The activation of the 5-HT2A receptor is essential for the hallucinogenic effects of drugs .
Biochemical Pathways
Upon activation of the 5-HT2A receptor, 25C-NB3OMe affects several biochemical pathways. It interacts with serotonin 5-HT2A, 5-HT2B, 5-HT2C receptors, adrenergic α1 receptors, and dopaminergic D1 receptors . It has a lower affinity at the 5-ht1a receptor .
Pharmacokinetics
It has been found that the compound is metabolized by o-demethylation, o, o-bis-demethylation, and hydroxylation . The compound and its metabolites have been detected in human blood and urine .
Result of Action
The activation of the 5-HT2A receptor by 25C-NB3OMe leads to a range of effects at the molecular and cellular level. It has been found to potently reduce cell viability of neuronal cell lines SH-SY5Y, PC12, and SN4741, indicating a neurotoxic effect . It is also associated with strong open- and closed-eye visuals, including trails, color shifts, brightening, etc .
Action Environment
The action, efficacy, and stability of 25C-NB3OMe can be influenced by various environmental factors. For instance, the compound’s absorption rate can be increased when complexed with HPBCD complexing sugar . Nasal administration has been found to be the most efficient route, which shortens the duration while increasing intensity, but has been attributed to several overdoses and deaths .
Biochemische Analyse
Biochemical Properties
The compound 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride acts as a highly potent partial agonist for the human 5-HT 2A receptor . It has been found to potently reduce cell viability of SH-SY5Y, PC12, and SN4741 cells . The neurotoxicity of 25c-Nb3ome (hydrochloride) on SH-SY5Y cells was further confirmed by using fluorescein diacetate/propidium iodide double staining .
Cellular Effects
The effects of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride on cells include sublingual numbing, stimulation, hallucinations, dissociation, and anxiety . In vitro studies have shown that 25c-Nb3ome (hydrochloride) exhibits cytotoxicity on neuronal cell lines SH-SY5Y, PC12, and SN471 .
Molecular Mechanism
The molecular mechanism of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride involves its interaction with the 5-HT 2A receptor . It elevates the expression of phosphorylated extracellular signal-regulated kinase (pERK), but decreases the expression of phosphorylated Akt and phosphorylated Ser9- glycogen synthase kinase 3β (GSK3β) in time- and concentration-dependent manners .
Temporal Effects in Laboratory Settings
It has been found that the compound is more than 50 times more potent than methamphetamine in reducing the viability of SH-SY5Y cells .
Dosage Effects in Animal Models
The effects of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride vary with different dosages in animal models. It is extremely potent and the effects of the drug increase greatly within a small window of dosage adjustment . Overdose may occur at as little as double an average dose .
Metabolic Pathways
The major metabolic pathways of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride include mono- and bis-O-demethylation, hydroxylation at different positions, and combinations thereof, followed by the glucuronidation, sulfation, and/or N-acetylation of primary metabolites .
Transport and Distribution
It is known that NBOMe-substituted compounds have a diminished absorption rate passing through mucus membranes, but generally remain inactive when taken orally .
Subcellular Localization
It is known that it acts as a potent partial agonist for the human 5-HT 2A receptor .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 25C-NB3OMe (Hydrochlorid) umfasst mehrere Schritte, beginnend mit der Herstellung der Phenethylamin-Grundstruktur. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Phenethylamin-Kerns: Dies beinhaltet die Reaktion von 2,5-Dimethoxybenzaldehyd mit Nitroethan, um 2,5-Dimethoxy-beta-Nitrostyrol zu bilden.
Reduktion: Das Nitrostyrol wird dann mit einem Reduktionsmittel wie Lithiumaluminiumhydrid zu 2,5-Dimethoxyphenethylamin reduziert.
Substitution: Das Phenethylamin wird dann in Gegenwart einer Base mit 4-Chlorbenzylchlorid umgesetzt, um 2-(4-Chlor-2,5-dimethoxyphenyl)-N-(3-Methoxybenzyl)ethanamin zu bilden.
Bildung des Hydrochlorids: Schließlich wird die Verbindung durch Reaktion mit Salzsäure in ihr Hydrochloridsalz umgewandelt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 25C-NB3OMe (Hydrochlorid) sind aufgrund seiner primären Verwendung in Forschung und forensischen Anwendungen nicht gut dokumentiert. Der Syntheseprozess im Labor kann für die industrielle Produktion mit entsprechenden Modifikationen zur Gewährleistung von Sicherheit und Effizienz skaliert werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
25C-NB3OMe (Hydrochlorid) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringpositionen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogenierungsmittel und Basen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion verschiedene reduzierte Phenethylamin-Derivate liefern kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
25I-NBOMe: Ein enger Analog mit einem Iodatom anstelle eines Chloratoms.
25B-NBOMe: Ein weiterer Analog mit einem Bromatom anstelle eines Chloratoms.
2C-C: Ein Phenethylamin-Derivat ohne die Methoxybenzyl-Gruppe.
Einzigartigkeit
25C-NB3OMe (Hydrochlorid) ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das eine 4-Chlor-2,5-dimethoxyphenyl-Gruppe und eine 3-Methoxybenzyl-Gruppe umfasst. Diese einzigartige Struktur trägt zu seinen besonderen pharmakologischen Eigenschaften und seiner hohen Affinität zu Serotoninrezeptoren bei .
Eigenschaften
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQLGZXDXDMPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566571-57-0 | |
| Record name | 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25C-NB3OME HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UT414CE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one](/img/structure/B593329.png)




![6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine](/img/structure/B593339.png)
![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)
![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)
![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)
![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)
